REACTION_CXSMILES
|
ClC1C=[C:4]([C:11](C)([CH3:28])[CH2:12][O:13][CH2:14][C:15]2[CH:20]=CC=C(OC3C=CC=CC=3)[CH:16]=2)C=CC=1OCC.[OH-].[K+].CN1CCN(C)C1=O.Cl>O>[CH3:4][CH:11]([CH3:28])[CH2:12][O:13][CH2:14][CH:15]([CH3:20])[CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1OCC)C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CN1C(N(CC1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(N(CC1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 150° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
After extraction with benzene
|
Type
|
WASH
|
Details
|
the benzene solution was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
Benzene was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained oily residue was purified
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |